Cas no 877800-01-6 (6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)

6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine structure
877800-01-6 structure
Product Name:6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine
CAS No:877800-01-6
MF:C25H29N5
MW:399.53126502037
CID:5421757
Update Time:2025-07-24

6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • N-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine
    • 6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine
    • Inchi: 1S/C25H29N5/c1-18-22(17-20-11-7-5-8-12-20)24(26-15-16-29(3)4)30-25(27-18)23(19(2)28-30)21-13-9-6-10-14-21/h5-14,26H,15-17H2,1-4H3
    • InChI Key: YVDFKOGMFKMGER-UHFFFAOYSA-N
    • SMILES: C(N(C)C)CNC1N2N=C(C)C(C3=CC=CC=C3)=C2N=C(C)C=1CC1=CC=CC=C1

6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine Pricemore >>

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6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine Related Literature

Additional information on 6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine

Recent Advances in the Study of 6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 877800-01-6)

The compound 6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 877800-01-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolopyrimidine derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. Recent research has focused on its interactions with various biological targets, particularly in the context of kinase inhibition and cancer therapy.

One of the key findings from recent studies is the compound's ability to selectively inhibit specific kinases involved in cell proliferation and survival pathways. In vitro assays have demonstrated its potent inhibitory activity against a subset of protein kinases, with IC50 values in the nanomolar range. This selectivity makes it a promising candidate for the development of targeted therapies, particularly in oncology. Structural-activity relationship (SAR) studies have further refined our understanding of the molecular determinants of its kinase inhibitory activity, providing insights for the design of more potent and selective analogs.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and in vivo efficacy. Preclinical studies in animal models have shown favorable bioavailability and tissue distribution, with evidence of antitumor activity in xenograft models. These findings underscore the compound's potential as a therapeutic agent, although further optimization may be required to address issues such as metabolic stability and off-target effects. Collaborative efforts between academic and industrial researchers are currently underway to advance this compound through the drug development pipeline.

The synthesis and characterization of 6-benzyl-N-2-(dimethylamino)ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have also been refined in recent years. Improved synthetic routes have been developed to enhance yield and purity, facilitating larger-scale production for further biological evaluation. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to ensure the compound's identity and purity, meeting the stringent requirements for pharmaceutical development.

Looking ahead, the compound's unique chemical scaffold and biological activity profile position it as a valuable tool for both basic research and drug discovery. Ongoing studies are exploring its potential in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases. The integration of computational modeling and high-throughput screening approaches is expected to accelerate the identification of novel analogs with improved properties. As the body of research on this compound continues to grow, it holds promise for contributing to the development of next-generation therapeutics in the chemical biology and medicinal chemistry fields.

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